

MTSEA-biotin: A Comprehensive Technical Guide for Thiol-Reactive Labeling

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Compound of Interest

Compound Name: MTSEA-biotin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-((Biotinoyl)amino)ethyl methanethiosulfonate (**MTSEA-biotin**), a valuable tool for the selective labeling of sulfhydryl groups in biological molecules. This document details its chemical properties, experimental protocols for its use in protein and RNA research, and its application in advanced electrophysiological studies.

Core Chemical and Physical Properties

MTSEA-biotin is a thiol-reactive probe that facilitates the attachment of a biotin moiety to cysteine residues in proteins or other thiol-containing molecules.^[1] The methanethiosulfonate (MTS) group reacts specifically with free sulfhydryl groups under mild conditions to form a stable disulfide bond.^[2] This biotinylation allows for the subsequent detection, purification, or tracking of the labeled molecule through the high-affinity interaction of biotin with streptavidin or avidin.

To accommodate different experimental needs, particularly to overcome potential steric hindrance in the biotin-streptavidin interaction, variants of **MTSEA-biotin** with longer spacer arms are available: **MTSEA-biotin-X** and **MTSEA-biotin-XX**.^{[2][3]} These longer linkers can improve the accessibility of the biotin moiety for binding to streptavidin.^{[2][3]}

Quantitative Data Summary

Property	MTSEA-biotin	MTSEA-biotin-X	MTSEA-biotin-XX
Synonyms	N-Biotinylaminoethyl methanethiosulfonate	2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate, MTSEA-Biotincap	2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate, MTSEA-Biotincapcap
Molecular Formula	C ₁₃ H ₂₃ N ₃ O ₄ S ₃ [1]	C ₁₉ H ₃₄ N ₄ O ₅ S ₃ [4]	C ₂₅ H ₄₅ N ₅ O ₆ S ₃ [3]
Molecular Weight	381.5 g/mol [1]	494.69 g/mol [4]	607.7 g/mol [3]
SMILES String	CS(=O)(=O)SCCNC(=O)CCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4]	CS(=O)(=O)SCCNC(=O)CCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12[4]	Not explicitly found, but structure is an extension of MTSEA-biotin-X
InChI Key	CQPWMXNDGWWW-HG-NHCYSSNCSA-N[1]	PXMZUZLKVZKKHK-MPGHIAIKSA-N[4]	Not explicitly found
Solubility	Soluble in DMF and DMSO[1][2]	Soluble in DMSO[4]	Soluble in DMF or DMSO[3]
Storage	Store desiccated at -20°C[1][2]	Store at -20°C[4]	Store desiccated at -20°C[3]
Form	Crystalline solid[1]	Crystals[4]	White solid[3]
Purity	≥95%[1]	Not specified	Not specified

Key Experimental Applications and Protocols

MTSEA-biotin and its derivatives are versatile reagents employed in a variety of molecular and cellular biology techniques. Below are detailed protocols for some of its primary applications.

Labeling of Cell Surface Proteins

This protocol describes the biotinylation of proteins on the surface of living cells, a common method for studying the cell surface proteome.^[5]

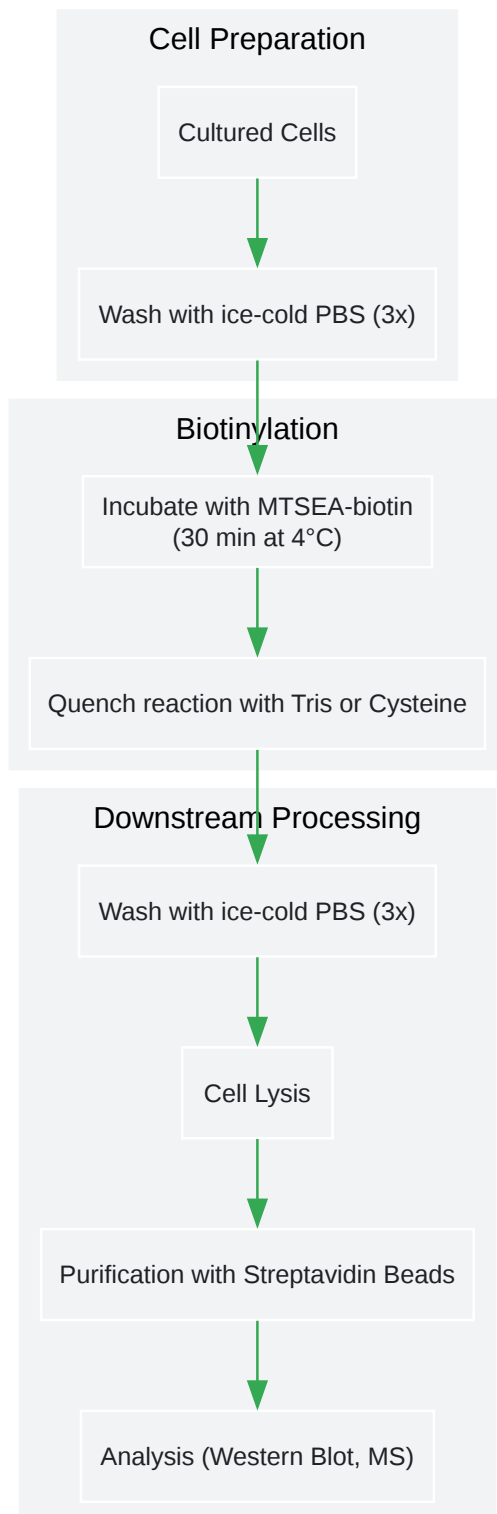
Materials:

- Cells of interest in suspension or adherent culture
- Phosphate-Buffered Saline (PBS), ice-cold
- **MTSEA-biotin** stock solution (e.g., 10 mM in anhydrous DMSO)
- Quenching buffer (e.g., PBS containing 50 mM Tris or cysteine)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protocol:

- Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
- Prepare the **MTSEA-biotin** labeling solution by diluting the stock solution in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).
- Incubate the cells with the **MTSEA-biotin** labeling solution for 30 minutes at 4°C with gentle agitation. This step should be performed on ice to minimize endocytosis.
- Remove the labeling solution and quench the reaction by adding ice-cold quenching buffer. Incubate for 10-15 minutes at 4°C.
- Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
- Lyse the cells using an appropriate lysis buffer.
- The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting or mass spectrometry).

Workflow for Cell Surface Protein Biotinylation



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Workflow for Cell Surface Protein Biotinylation

Labeling of 4-Thiouridine (s4U)-Containing RNA

MTSEA reagents can efficiently label 4-thiouridine (s4U), a thymidine analog that is incorporated into newly transcribed RNA.^[6] This allows for the specific capture and analysis of nascent RNA transcripts.^[7]

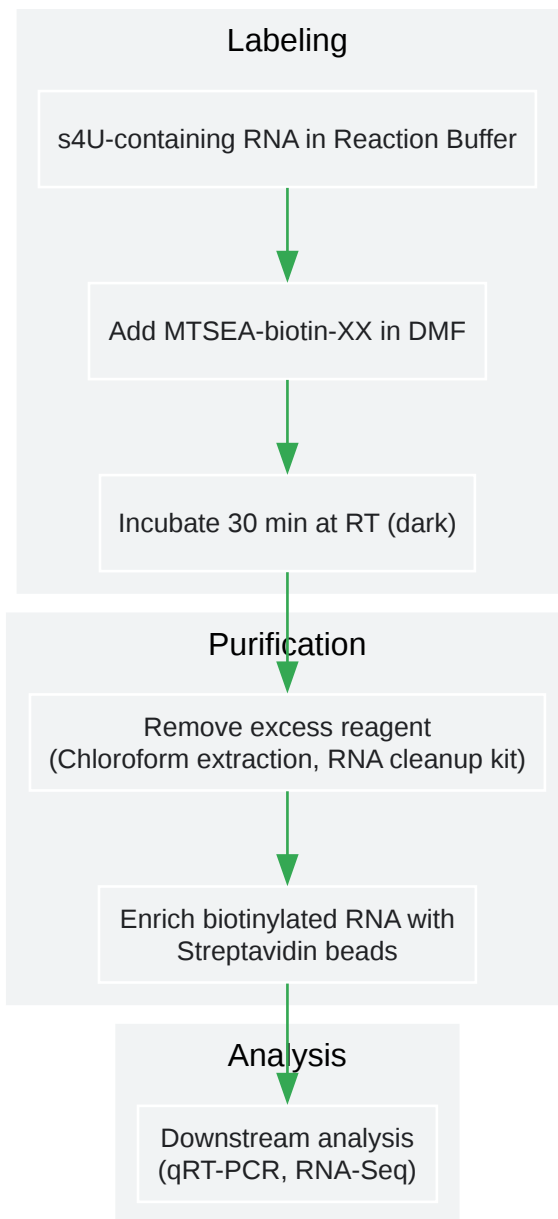
Materials:

- Total RNA containing s4U
- **MTSEA-biotin-XX** (preferred for its longer linker)
- Reaction Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA
- Anhydrous Dimethylformamide (DMF)
- Streptavidin-coated magnetic beads

Protocol:

- Resuspend the total RNA (up to 70 µg) in the reaction buffer to a final volume of 200 µL.^[6]
- Freshly dissolve **MTSEA-biotin-XX** in DMF.
- Add the **MTSEA-biotin-XX** solution to the RNA to a final concentration that ensures an excess of the labeling reagent. For 70 µg of total RNA, 5 µg of **MTSEA-biotin-XX** can be used.^[6] The final concentration of DMF should not exceed 20%.^[6]
- Incubate the reaction for 30 minutes at room temperature in the dark.^[6]
- Remove excess, unreacted **MTSEA-biotin-XX** by performing two consecutive chloroform extractions, followed by purification using an RNA cleanup kit.^[6]
- The biotinylated RNA can then be enriched using streptavidin-coated magnetic beads.

Workflow for s4U-RNA Labeling and Enrichment



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Workflow for s4U-RNA Labeling and Enrichment

Single-Cell Labeling in Patch-Clamp Electrophysiology

MTSEA-biotin can be included in the intracellular solution of a patch pipette to label the recorded neuron for subsequent morphological reconstruction. While biocytin is more commonly used for this purpose, **MTSEA-biotin** offers an alternative for specific applications.

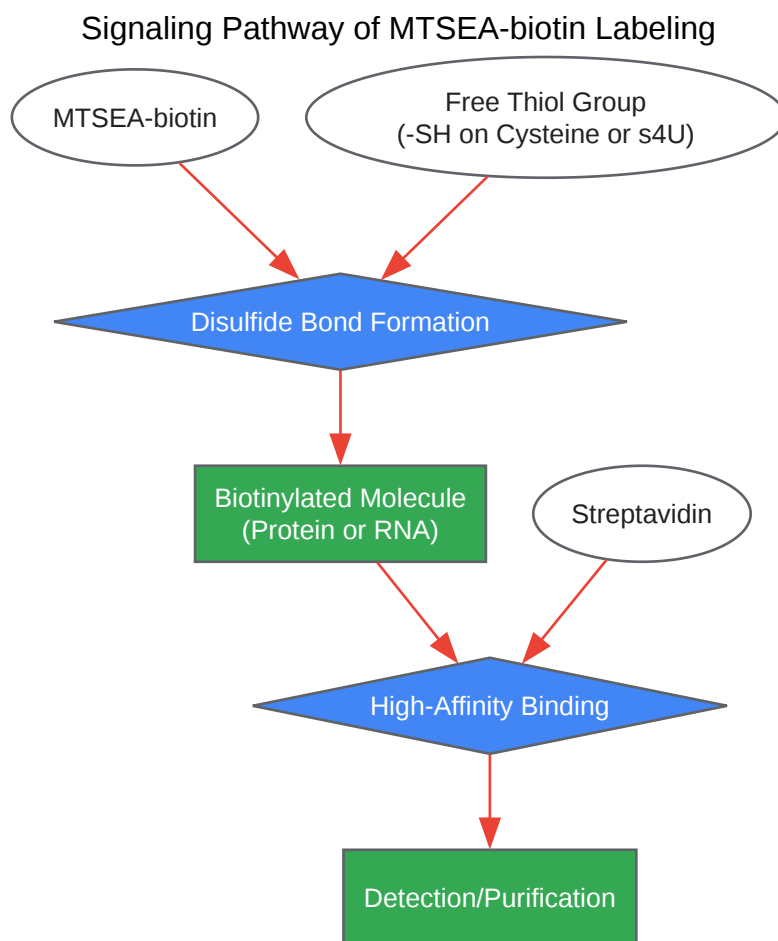
The principle involves the diffusion of the biotinylated compound from the pipette into the cell during whole-cell recording.^{[8][9][10]}

Materials:

- Brain slices for electrophysiological recording
- Artificial cerebrospinal fluid (aCSF)
- Patch pipettes
- Intracellular solution containing **MTSEA-biotin** (or more commonly, biocytin) at a concentration of 0.1-0.5%
- Fixative (e.g., 4% paraformaldehyde)
- Streptavidin conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

Protocol:

- Prepare brain slices and maintain them in oxygenated aCSF.
- Prepare the intracellular solution containing **MTSEA-biotin** (or biocytin).
- Establish a whole-cell patch-clamp recording from the neuron of interest.
- Allow the **MTSEA-biotin** to diffuse into the cell for the duration of the recording (typically >15 minutes).
- After the recording, carefully retract the pipette to allow the cell membrane to reseal.
- Fix the brain slice in 4% paraformaldehyde.
- Permeabilize the tissue and incubate with fluorescently labeled streptavidin to visualize the filled neuron.
- The morphology of the labeled neuron can then be imaged using confocal or two-photon microscopy.



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Reaction and Detection Pathway of MTSEA-biotin

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